17-acetyl-14-methyl-11-azatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione
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Overview
Description
Mechanism of Action
Mode of Action
It’s known that the compound exhibits fluorescent properties .
Result of Action
It’s known that the compound exhibits fluorescent properties , which could potentially be used in various applications such as biochemical research and environmental science .
Action Environment
The action of 12-Acetyl-2-methylnaphtho[2,3-b]indolizine-6,11-dione is influenced by environmental factors such as solvent basicity . The compound shows negative solvatochromism, meaning its color changes in response to changes in the polarity of the solvent . This property could potentially be used in the development of new fluorophore scaffolds .
Preparation Methods
The synthesis of 17-acetyl-14-methyl-11-azatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione typically involves a one-pot multicomponent reaction. This reaction includes naphthoquinone, indandione, and pyridine derivatives as starting materials . The reaction conditions often require specific solvents and catalysts to facilitate the formation of the desired product. The structures of the synthesized compounds are usually confirmed through various analytical techniques such as IR, 1H NMR, and 13C NMR analysis .
Chemical Reactions Analysis
17-acetyl-14-methyl-11-azatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound finds applications in various scientific research fields due to its unique photophysical properties. It is used in the development of fluorescent molecular probes that emit in the visible region and are sensitive to environmental and solvent polarity . These properties make it valuable in chemistry, biology, and environmental science. Additionally, its potential as an organocatalyst and its ability to signal the presence of ions further expand its applications .
Comparison with Similar Compounds
Similar compounds to 17-acetyl-14-methyl-11-azatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione include other naphthoquinone derivatives such as 12-Benzoyl-2-methylnaphtho[2,3-b]indolizine-6,11-dione . These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and photophysical properties. The uniqueness of this compound lies in its specific substituents and the resulting properties that make it suitable for various applications .
Properties
IUPAC Name |
12-acetyl-2-methylnaphtho[2,3-b]indolizine-6,11-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c1-10-7-8-20-14(9-10)15(11(2)21)16-17(20)19(23)13-6-4-3-5-12(13)18(16)22/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHZWJCSNICLNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(N2C=C1)C(=O)C4=CC=CC=C4C3=O)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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